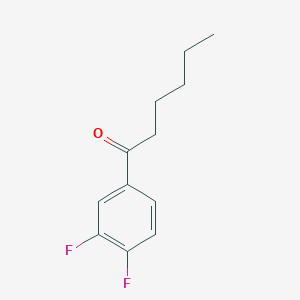

1-(3,4-Difluorophenyl)hexan-1-one

Description

1-(3,4-Difluorophenyl)hexan-1-one is a fluorinated aromatic ketone with a hexanone backbone and 3,4-difluorophenyl substituents. While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., dihydroxy, dimethoxy, or chlorinated derivatives) offer insights into its likely physicochemical and electronic properties.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGUPGYHWSDWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)hexan-1-one typically involves the reaction of 3,4-difluorobenzene with hexanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Difluorophenyl)hexan-1-one has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular polarity, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Key Properties of Structural Analogs

Electronic and Reactivity Profiles

- Dihydroxy Derivatives : 1-(3,4-Dihydroxyphenyl)hexan-1-one exhibits strong hydrogen-bonding capacity due to its catechol structure, which may influence crystallization behavior and solubility in polar solvents .

- Chlorinated Analogs : The dichloro derivative (1-(3,4-Dichlorophenyl)hexan-1-one) likely shows increased hydrophobicity and resistance to oxidation compared to hydroxylated analogs .

Biological Activity

1-(3,4-Difluorophenyl)hexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acylation of hexan-1-one with 3,4-difluorobenzoyl chloride. The reaction can be optimized to enhance yield and selectivity.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit antifungal properties. For instance, compounds with similar structures have been evaluated against Candida albicans, showing significant antifungal activity with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range.

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | 0.020 | Active |

| Other derivatives | Various | 0.00035 - 0.022 | Varies |

The introduction of halogen substituents on the phenyl ring has been shown to enhance activity against fungal strains, indicating a structure-activity relationship that can be further explored for optimization.

CNS Activity

In vitro studies have also assessed the central nervous system (CNS) properties of related compounds. The binding affinity to metabotropic glutamate receptors (mGluRs), particularly mGluR2, has been analyzed. Compounds exhibiting good CNS penetration capabilities were identified, suggesting potential applications in neuropharmacology.

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 3.65 |

| Plasma Protein Binding (%) | 87.2 |

| Metabolic Stability (Rat Liver Microsomes) | High |

These properties suggest that derivatives of this compound could be promising candidates for further development as CNS-active agents.

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Antifungal Efficacy : A study evaluated a series of difluorinated phenyl ketones against various fungal strains, revealing that certain modifications significantly improved antifungal potency.

- Neuropharmacological Assessment : Another study focused on the pharmacochemical properties of related compounds, showing promising results in receptor binding assays and stability tests.

Research Findings

Research findings indicate that modifications to the phenyl ring and carbon chain length can significantly impact biological activity. The presence of fluorine atoms appears to enhance both antifungal and CNS activities by increasing lipophilicity and altering metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.